Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-
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Overview
Description
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is a chemical compound with the molecular formula C12H17NO It is characterized by a cyclopropanol group attached to a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- typically involves the reaction of cyclopropanol with a phenylethylamine derivative. One common method includes the use of cyclopropylacetaldehyde and methylamine in the presence of a catalyst to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various cyclopropanol derivatives, ketones, aldehydes, and substituted phenylethylamines .
Scientific Research Applications
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- involves its interaction with specific molecular targets. It can act on enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol derivatives: These include compounds with similar cyclopropanol groups but different substituents.
Phenylethylamines: Compounds with similar phenylethylamine structures but different functional groups.
Uniqueness
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is unique due to its combination of a cyclopropanol group with a phenylethylamine moiety, providing distinct chemical and biological properties.
Biological Activity
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- is characterized by its cyclopropanol ring and a side chain containing a methylamino group attached to a phenylethyl moiety. The molecular formula is C12H15N1O1, and its structure can be represented as follows:
This unique structure may contribute to its biological activity by influencing how the compound interacts with various biological targets.
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, certain derivatives of cyclopropanol have been shown to inhibit key proteins involved in cancer cell proliferation. In particular, the inhibition of polo-like kinase 1 (Plk1) has been highlighted as a promising target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a critical focus for drug development .
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Protein | IC50 Value (μM) |
---|---|---|---|
Cyclopropanol Derivative A | Anticancer | Plk1 | 0.45 |
Cyclopropanol Derivative B | Anticancer | Plk1 | 0.30 |
Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- | Potential Inhibitor | Unknown | Not Determined |
Neuropharmacological Effects
There is also emerging evidence regarding the neuropharmacological effects of cyclopropanol derivatives. Some studies suggest that compounds with similar structures may modulate neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs). For example, agonists targeting the GPR88 receptor have shown promise in reducing alcohol consumption in animal models .
Structure-Activity Relationship (SAR)
The SAR studies of cyclopropanol derivatives reveal that modifications to the cyclopropanol ring and the side chains can significantly influence their biological activity. For instance:
- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom can enhance or diminish activity.
- Functional Group Variation : Substituting different functional groups on the phenyl ring can lead to increased potency against specific targets.
Table 2: SAR Insights for Cyclopropanol Derivatives
Modification Type | Effect on Activity |
---|---|
Increased alkyl chain length | Enhanced potency |
Addition of hydroxyl group | Improved solubility |
Aromatic substitutions | Variable potency |
Case Study 1: Anticancer Activity
In a recent study, a derivative of cyclopropanol was tested for its ability to inhibit cancer cell growth in vitro. The results showed that at concentrations as low as 0.3 μM, significant reductions in cell viability were observed in breast cancer cell lines . This suggests that cyclopropanol derivatives could serve as potential leads for anticancer drug development.
Case Study 2: Neuropharmacological Effects
Another study investigated the effects of a cyclopropanol derivative on alcohol consumption in rats. The compound was administered intraperitoneally, resulting in a dose-dependent decrease in alcohol intake without affecting locomotor activity . These findings support further exploration into the therapeutic potential of cyclopropanol derivatives for treating addiction disorders.
Properties
CAS No. |
653579-35-2 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[2-(methylamino)-2-phenylethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-13-11(9-12(14)7-8-12)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3 |
InChI Key |
HJSLIMYHOLCTJU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1(CC1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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